molecular formula C21H22N4O3S B14099441 5-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide

5-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B14099441
M. Wt: 410.5 g/mol
InChI Key: BNEWGLCMYSNIPK-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazole ring, a benzothiophene moiety, and a hydroxy-methylphenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Benzothiophene Moiety: This step often involves a cyclization reaction using a suitable thiophene precursor.

    Attachment of the Hydroxy-Methylphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions.

    Final Coupling and Functionalization: The final product is obtained by coupling the intermediate compounds and introducing the carbamoyl group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide
  • 3-(4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

3-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3S/c1-11-7-8-12(16(26)9-11)14-10-15(25-24-14)19(27)23-21-18(20(28)22-2)13-5-3-4-6-17(13)29-21/h7-10,26H,3-6H2,1-2H3,(H,22,28)(H,23,27)(H,24,25)

InChI Key

BNEWGLCMYSNIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC)O

Origin of Product

United States

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